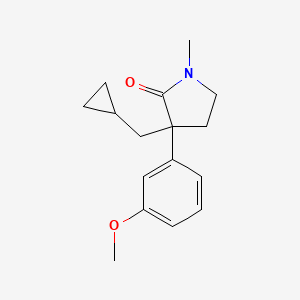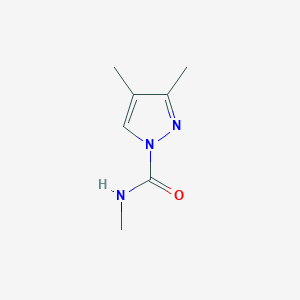![molecular formula C9H4F3NO3 B12870433 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)aniline with carbonyl compounds, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The benzo[d]oxazole core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at the 2-position.
4-(Trifluoromethyl)benzo[d]isoxazole: Isoxazole ring instead of oxazole.
4-(Trifluoromethyl)benzo[d]thiazole: Thiazole ring instead of oxazole.
Uniqueness: 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboxylic acid group enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C9H4F3NO3 |
|---|---|
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)13-7(16-5)8(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
VVZZMJWFCGGRAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)



![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)






![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)


